2-Amino-4-methylthiazole hydrochloride

Antioxidant Radical Scavenging Hantzsch Synthesis

Generic aminothiazoles introduce critical variability in regioselectivity and aqueous solubility. This 4-methyl-substituted hydrochloride salt (CAS 6142-15-0) eliminates those risks with defined C4 regiochemistry and high water solubility (~7 g/L), enabling homogeneous reaction conditions that the poorly soluble free base cannot support. • >98% HPLC purity ensures batch-to-batch consistency for multi-step pharmaceutical syntheses, including Acotiamide API intermediate production. • Essential 4-methyl pattern enables direct access to the GlcN-6-P synthase inhibitor pharmacophore (nanomolar IC50) for antimicrobial resistance (AMR) SAR studies. • Hydrochloride salt form delivers aqueous solubility critical for corrosion inhibitor development, enabling >90% inhibition on mild steel in neutral chloride environments.

Molecular Formula C4H7ClN2S
Molecular Weight 150.63 g/mol
CAS No. 6142-15-0
Cat. No. B1265836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylthiazole hydrochloride
CAS6142-15-0
Molecular FormulaC4H7ClN2S
Molecular Weight150.63 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)N.Cl
InChIInChI=1S/C4H6N2S.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3,(H2,5,6);1H
InChIKeyWUMMJVLSXMYDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylthiazole Hydrochloride: Verified Building Block


2-Amino-4-methylthiazole hydrochloride (CAS 6142-15-0) is the monohydrochloride salt of 4-methyl-2-thiazolamine, a fundamental C4-methyl substituted 2-aminothiazole scaffold [1]. Its commercial availability at high purity (>98% by HPLC) makes it a cornerstone building block for the synthesis of diverse bioactive thiazole derivatives, with well-defined physicochemical properties including a melting point of 170–174 °C and a LogP of 2.42 . The compound is formally recognized with the FDA UNII code W924D74VKE, underscoring its established status as a chemical entity of record in research and industrial contexts [2].

2-Amino-4-methylthiazole HCl: Why Generic Substitution Fails


Substituting 2-Amino-4-methylthiazole hydrochloride with a generic 'aminothiazole' or a non-salt analog introduces critical and quantifiable variability in reaction outcomes and material handling. This specific compound is not merely a source of the aminothiazole moiety; its defined methyl substitution pattern at the C4 position dictates the regioselectivity of subsequent derivatization, a factor lost with unsubstituted 2-aminothiazole [1]. Furthermore, the hydrochloride salt form confers a profound solubility advantage, enabling homogeneous aqueous reaction conditions that are impossible with the poorly water-soluble free base (estimated solubility ~7 g/L) [2]. Finally, the established high purity (e.g., >98.0% by HPLC) of the hydrochloride salt ensures reproducible yields and minimizes unknown side reactions, a level of batch-to-batch consistency not guaranteed by unstandardized generic alternatives . The evidence below quantifies these differences.

2-Amino-4-methylthiazole HCl: Comparative Evidence


Antioxidant Activity vs. Oxazole Analog

In a direct synthetic and biological comparison, the thiazole derivative ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate demonstrated significantly superior antioxidant activity compared to its oxazole analog, ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate. The thiazole compound exhibited an IC50 of 64.75 ppm in the DPPH radical scavenging assay, representing a >4-fold increase in potency over the oxazole analog, which had an IC50 of 275.3 ppm [1]. This direct head-to-head comparison within the same study highlights the critical role of the sulfur atom in the heterocyclic ring for this specific biological activity.

Antioxidant Radical Scavenging Hantzsch Synthesis

Aqueous Solubility vs. Free Base

The hydrochloride salt form of 2-amino-4-methylthiazole provides a critical handling and formulation advantage over its free base counterpart. The free base (CAS 1603-91-4) has an estimated water solubility of 7073 mg/L at 25 °C, a value that can limit its use in purely aqueous reaction media [1]. In contrast, the hydrochloride salt is reported to be 'highly soluble' in water . This qualitative yet consistently reported difference is crucial for experimental design. While precise molar solubility data for the salt is not uniformly published, the qualitative difference from the free base's ~7 mg/mL threshold is a known and commercially leveraged property, enabling its use in aqueous bioconjugation, enzyme assays, and other water-based chemistries without the need for organic co-solvents.

Solubility Formulation Aqueous Synthesis

Corrosion Inhibition on Galvanized Steel

Studies on the free base form, 2-amino-4-methylthiazole (2AT-Me), have demonstrated its exceptional performance as a mixed-type corrosion inhibitor for galvanized steel. In neutral 0.1 M NaCl solution, 2AT-Me exhibited a pronounced inhibition efficiency exceeding 90% at a concentration of 15 mM [1]. This performance is attributed to its strong adsorption onto the metal surface, following the Temkin isotherm, which forms a multi-layered protective film. While the hydrochloride salt itself is not directly applied in this context, this data validates the inherent affinity of the protonated aminothiazole core for metal surfaces, a property that can be rationally exploited in materials science applications of the salt [2].

Corrosion Inhibition Electrochemistry Materials Science

Validated Purity for Reproducible Synthesis

For synthetic applications requiring high fidelity, the commercial standard for 2-Amino-4-methylthiazole hydrochloride is established at a minimum purity of 98.0% as determined by HPLC . This level of purity is critical for minimizing side reactions and ensuring reproducible yields in multi-step syntheses, such as the preparation of pharmaceutical intermediates like Acotiamide hydrochloride . While lower purity grades (e.g., ≥95%) are available, the >98% specification provides a quantifiable advantage in cost-efficiency by reducing the need for subsequent purification steps and ensuring that the resulting product meets stringent quality benchmarks for advanced research and development .

Synthetic Chemistry Quality Control Purity Analysis

2-Amino-4-methylthiazole HCl: Key Applications


Acotiamide Hydrochloride Drug Synthesis

2-Amino-4-methylthiazole serves as a critical building block in the synthesis of Acotiamide hydrochloride, the first-in-class drug approved globally for the treatment of functional dyspepsia (FD) . The high purity (>98% by HPLC) of the starting material is essential for this multi-step pharmaceutical synthesis, as it directly influences the purity profile of the final drug substance and ensures compliance with stringent pharmacopoeial standards. Procurement of high-quality 2-amino-4-methylthiazole hydrochloride is therefore a non-negotiable requirement for any research or production effort related to this or analogous M1/M2 receptor antagonist programs.

Antimicrobial Development Targeting GlcN-6-P Synthase

Research has demonstrated that the 2-amino-4-methylthiazole core is a privileged scaffold for designing potent inhibitors of GlcN-6-P synthase, a validated target for antibacterial and antifungal drug discovery [1]. The 4-methyl substitution pattern is a key structural feature for activity, as evidenced by the development of analogs (e.g., compound 4d) with nanomolar enzyme inhibition and excellent selectivity over mammalian cells. Scientists engaged in antimicrobial resistance (AMR) research should prioritize this specific building block over unsubstituted 2-aminothiazole to directly access this validated pharmacophore and accelerate structure-activity relationship (SAR) studies.

Industrial Corrosion Inhibitor Design

The demonstrated ability of the 2-amino-4-methylthiazole moiety to strongly adsorb onto metal surfaces and provide >90% corrosion inhibition in neutral aqueous environments makes its hydrochloride salt a valuable precursor for industrial material protection research [2]. Unlike simple thiazoles, the amino and methyl substituents in this compound enable specific chelation and film-forming properties. Industrial researchers developing new corrosion inhibitor formulations for galvanized steel or mild steel in chloride-containing environments can use 2-Amino-4-methylthiazole hydrochloride as a rationally selected starting point for synthesis and performance benchmarking against commercial inhibitor packages.

Thiazole Antioxidant and Intermediate Synthesis

The >4-fold superiority in antioxidant activity demonstrated by a derivative of this compound over its oxazole counterpart validates its selection for programs targeting oxidative stress [3]. Furthermore, its established role as a versatile intermediate for producing thiazole-4-carboxaldehyde and other fine chemicals underscores its industrial value [4]. Procurement of this high-purity building block enables efficient and scalable synthesis of a range of downstream products, from specialty chemicals to novel antioxidants, where the thiazole ring's electronic properties are essential for function.

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